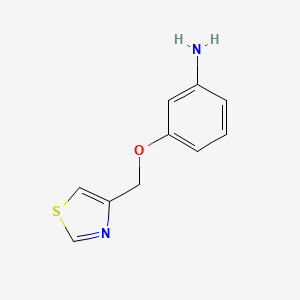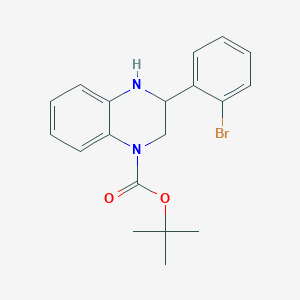
Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
説明
“Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. The “tert-butyl” and “carboxylate” groups are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a bromophenyl group, and a tert-butyl carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxylate group, which is a common functional group in organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and polarity .科学的研究の応用
Synthesis of Quinoxalines
A study by Attanasi et al. (2001) demonstrates the synthesis of 3-methylquinoxaline-2-carboxylates through the reaction of 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates with aromatic 1,2-diamines. This process is significant for producing quinoxalines, a class of heterocyclic compounds with diverse applications, including their role in pharmaceuticals and materials science (Attanasi et al., 2001).
Organic Synthesis and Catalysis
Xie et al. (2019) discuss a metal-free protocol for preparing various quinoxaline-3-carbonyl compounds, showcasing the versatility of tert-butyl carbazate (a related compound) in coupling reactions. This method emphasizes the compound's role in eco-friendly and efficient organic synthesis processes (Xie et al., 2019).
Antioxidant Studies
The study of the oxidation products of antioxidants in polymers by Daun et al. (1974) and the isolation of 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone from polyethylene films suggests the importance of tert-butyl groups in understanding the degradation and stabilization processes of commercial plastics (Daun et al., 1974).
Studies on Potent Marine Drugs
Li et al. (2013) synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotics derived from marine sources. This underscores the compound's potential utility in the development of new pharmaceuticals (Li et al., 2013).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl 3-(2-bromophenyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)24-18(23)22-12-16(13-8-4-5-9-14(13)20)21-15-10-6-7-11-17(15)22/h4-11,16,21H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORYVFBHRDDOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC2=CC=CC=C21)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-bromophenyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1520451.png)
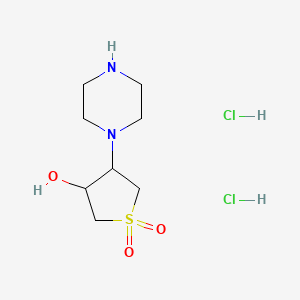
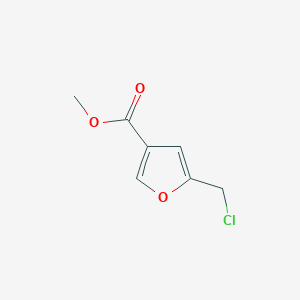
![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
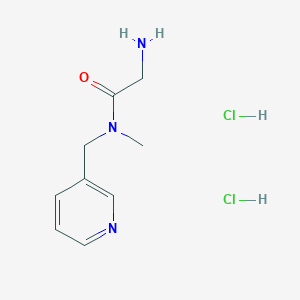
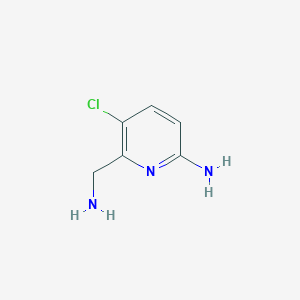
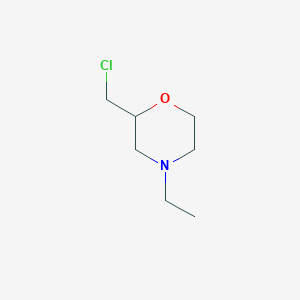
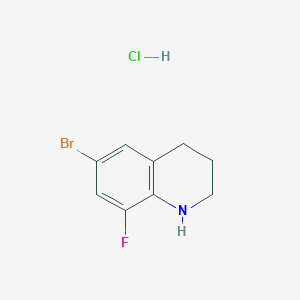
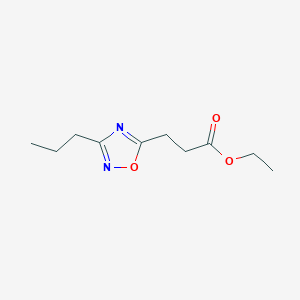
![3-[5-(2-Bromo-5-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520463.png)
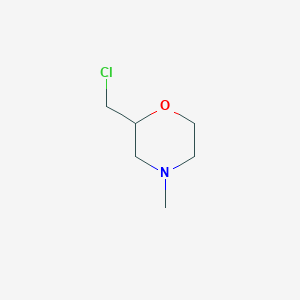
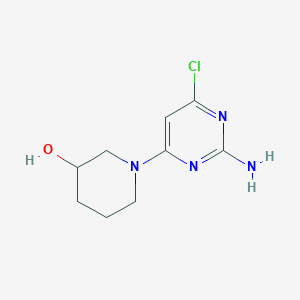
![Tert-butyl 2-[(3-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520473.png)
